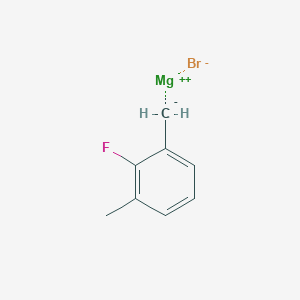

2-Fluoro-3-methylbenzylmagnesium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-fluoro-1-methanidyl-3-methylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTSDOZWEMPPNI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[CH2-])F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 2 Fluoro 3 Methylbenzylmagnesium Bromide

Precursor Synthesis: 1-Bromo-2-fluoro-3-methylbenzene

The successful synthesis of 2-fluoro-3-methylbenzylmagnesium bromide is predicated on the availability of its precursor, 1-bromo-2-fluoro-3-methylbenzene. The preparation of this precursor involves the strategic introduction of bromine and fluorine atoms onto a toluene backbone.

Methodologies for Aromatic Bromination and Fluorination

The synthesis of halogenated aromatic compounds can be achieved through various methodologies. Electrophilic aromatic substitution is a cornerstone of these transformations.

Aromatic Bromination: The introduction of a bromine atom onto an aromatic ring is typically accomplished using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. Another common and often more selective method involves the use of N-bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, particularly when activated by an acid catalyst or under photolytic conditions. researchgate.net

Aromatic Fluorination: Direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and difficult to control, often leading to a mixture of products and degradation. organic-chemistry.org Therefore, indirect methods are more commonly employed. The Balz-Schiemann reaction is a classical method for introducing fluorine, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, itself generated from the corresponding aniline. More modern approaches utilize electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄), which offer milder reaction conditions and improved selectivity.

Regiospecificity in Halogenation of 2-Fluoro-3-methyltoluene Derivatives

The precise placement of the bromine atom in the synthesis of 1-bromo-2-fluoro-3-methylbenzene is governed by the directing effects of the existing fluorine and methyl substituents on the aromatic ring. In electrophilic aromatic substitution, both the fluorine atom and the methyl group are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In the case of a 2-fluoro-3-methyltoluene derivative, the interplay of these directing effects and steric hindrance determines the final position of bromination. The positions ortho and para to the fluorine are C1 and C5, while the positions ortho and para to the methyl group are C2 and C4. The position para to the fluorine (C5) and the position ortho to the methyl group (C2) are already substituted. Therefore, electrophilic attack is directed to the remaining activated positions. The steric bulk of the methyl group may hinder attack at the adjacent C2 and C4 positions to some extent. The fluorine's directing effect, while strong to the para position, is also significant to the ortho position. Careful selection of brominating agents and reaction conditions is crucial to achieve the desired regioselectivity. For instance, the use of a bulky brominating agent might favor substitution at the less sterically hindered positions.

Optimization of Grignard Reagent Formation

The formation of this compound from its corresponding bromide is a critical step that requires careful optimization of reaction parameters to ensure high yield and purity.

Reaction Conditions: Solvent Effects (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is paramount in Grignard reagent synthesis. Ethereal solvents are essential as they coordinate with the magnesium atom, stabilizing the Grignard reagent through the formation of a complex. The two most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF).

Diethyl Ether: Traditionally used for Grignard reactions, diethyl ether has a lower boiling point (34.6 °C), which can be advantageous for controlling exothermic reactions. However, some Grignard reagents exhibit limited solubility in diethyl ether.

Tetrahydrofuran (THF): THF is a more polar and higher-boiling solvent (66 °C) than diethyl ether. hzdr.de This increased polarity often leads to better solvation of the Grignard reagent, and the higher boiling point can facilitate the initiation of the reaction with less reactive halides. hzdr.de For the formation of benzylmagnesium halides, THF is often the preferred solvent.

| Solvent | Boiling Point (°C) | Key Characteristics |

| Diethyl Ether | 34.6 | Traditional solvent, lower boiling point aids in temperature control. |

| Tetrahydrofuran (THF) | 66 | More polar, higher boiling point, often improves solubility and reaction initiation. hzdr.de |

Activation Strategies: Role of Initiators (e.g., Iodine, Magnesium Bromide, Rieke Magnesium)

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. This surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Several activation strategies are employed to overcome this.

Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed that iodine reacts with the magnesium surface to form magnesium iodide, which helps to disrupt the oxide layer and expose fresh magnesium. chemrxiv.org

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene gas and magnesium bromide. The visual cue of bubble formation provides a clear indication of magnesium activation.

Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.

Rieke Magnesium: This is a highly reactive form of magnesium powder prepared by the reduction of a magnesium salt. Rieke magnesium can react with organic halides that are unreactive towards conventional magnesium turnings.

| Activation Method | Mechanism of Action |

| Iodine | Reacts with the magnesium surface to disrupt the oxide layer. chemrxiv.org |

| 1,2-Dibromoethane | Reacts to form ethylene and magnesium bromide, cleaning the magnesium surface. |

| Pre-formed Grignard Reagent | Initiates the reaction by providing an active Grignard species. |

| Rieke Magnesium | Highly reactive form of magnesium that can react with less reactive halides. |

Reaction Kinetics and Temperature Control for Efficient Formation

The formation of Grignard reagents is a highly exothermic process, and careful temperature control is crucial for both safety and reaction efficiency. The reaction often has an induction period, a delay before the reaction initiates, which can be followed by a rapid and significant release of heat. mt.comresearchgate.net

The rate of Grignard reagent formation is influenced by several factors, including the reactivity of the organic halide, the surface area and activation of the magnesium, the solvent, and the temperature. Benzyl (B1604629) bromides are generally more reactive than aryl bromides in Grignard formation.

Calorimetric studies have been employed to quantify the heat of formation of Grignard reagents and to understand the reaction kinetics. hzdr.demt.comresearchgate.net For example, the enthalpy of formation for some Grignard reagents has been measured to be in the range of -320 to -380 kJ/mol. researchgate.net This significant heat release necessitates efficient cooling to maintain a controlled reaction temperature. A common strategy is to add the organic halide solution dropwise to the magnesium suspension, allowing the rate of addition to control the rate of heat generation. Monitoring the reaction temperature provides a direct indication of the reaction rate. A sudden increase in temperature signals the initiation of the reaction, after which the addition rate can be adjusted to maintain a steady and safe reaction temperature. mt.com

| Parameter | Influence on Grignard Formation |

| Temperature | Higher temperatures can increase the reaction rate but also the risk of side reactions and runaway conditions. |

| Addition Rate of Halide | Controls the rate of the exothermic reaction and allows for effective heat management. |

| Stirring | Efficient stirring is crucial to ensure good contact between the reactants and to dissipate heat evenly. |

| Concentration | Higher concentrations can lead to faster reaction rates but also increase the heat output per unit volume. |

Scale-Up Considerations and Industrial Relevance

The transition of the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations, primarily centered around safety, process control, and economic viability. The formation of a Grignard reagent is a highly exothermic reaction, and this heat generation must be managed effectively to prevent runaway reactions. mt.com

Heat Management and Reactor Design: On a large scale, the surface-area-to-volume ratio of the reactor decreases, which can lead to inefficient heat dissipation. acs.org To mitigate this, industrial-scale syntheses often employ specialized reactor designs, such as jacketed reactors with efficient cooling systems. The rate of addition of the organic halide, in this case, 2-Fluoro-3-methylbenzyl bromide, is carefully controlled to maintain a stable reaction temperature. Continuous flow reactors are also increasingly being used for Grignard reagent synthesis as they offer superior heat and mass transfer, leading to better control and higher yields. aiche.org

Initiation and Raw Material Quality: The initiation of the Grignard reaction can be unpredictable and is often subject to an induction period. acs.org On an industrial scale, ensuring a smooth and controlled initiation is crucial. This can be achieved through various methods, including the use of activating agents like iodine or 1,2-dibromoethane, or by maintaining a small portion of a previously successful batch in the reactor. The quality of the magnesium and the solvent is also paramount; both must be anhydrous to prevent quenching of the Grignard reagent. sigmaaldrich.com

Safety Protocols: Given the pyrophoric nature of some Grignard reagents and the flammability of the ethereal solvents used, robust safety protocols are essential. dchas.org This includes operating under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, and having emergency quenching procedures in place. Process Analytical Technology (PAT), such as in-situ infrared spectroscopy, can be used to monitor the reaction in real-time, providing immediate feedback on the reaction's progress and allowing for rapid intervention if deviations from the norm occur. acs.org

Industrial Applications: Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties. While specific industrial applications for this compound are not extensively documented in publicly available literature, Grignard reagents of this type are valuable intermediates in the synthesis of more complex molecules. For instance, they can be used to introduce the 2-fluoro-3-methylbenzyl group into a target molecule, a common strategy in the development of new bioactive compounds. The industrial relevance of this Grignard reagent is therefore tied to its potential as a building block in the synthesis of high-value chemical products.

Analytical Verification of Grignard Reagent Formation

Once the synthesis is complete, it is essential to verify the formation of the Grignard reagent and determine its concentration. This is typically achieved through a combination of spectroscopic methods for structural confirmation and quantitative analysis to ascertain the active reagent concentration.

Spectroscopic Methods for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides more detailed structural information. In the ¹H NMR spectrum of this compound, the benzylic protons would show a significant upfield shift compared to the starting material due to the increased electron density on the carbon atom bonded to magnesium. Similarly, the aromatic protons would also experience shifts in their resonance frequencies. While specific NMR data for this compound is not readily available, the expected chemical shifts can be inferred from data for similar Grignard reagents.

| Proton | Expected ¹H NMR Chemical Shift Range (ppm) |

| Benzylic (-CH₂MgBr) | 1.0 - 2.0 |

| Aromatic (Ar-H) | 6.0 - 7.5 |

| Methyl (-CH₃) | 2.0 - 2.5 |

| Note: These are estimated ranges and can vary depending on the solvent and concentration. |

Quantitative Analysis of Active Reagent Concentration

The concentration of the active Grignard reagent is a critical parameter for its subsequent use in chemical reactions. Several titration methods are commonly employed for this purpose.

Titration with a Protic Solvent and an Indicator: A widely used method involves titration with a standard solution of a protic solvent, such as sec-butanol or isopropanol, in the presence of an indicator. scribd.comchemicalforums.com 1,10-Phenanthroline is a common indicator that forms a colored complex with the Grignard reagent. researchgate.net The endpoint of the titration is reached when the color disappears, indicating that all the active Grignard reagent has been consumed by the alcohol.

Titration with Diphenylacetic Acid: Another reliable method is titration with diphenylacetic acid. researchgate.net The Grignard reagent first deprotonates the carboxylic acid. After the initial deprotonation is complete, a second equivalent of the Grignard reagent will deprotonate the alpha-proton of the resulting carboxylate, forming a colored enolate. The appearance of this color indicates the endpoint of the titration.

Quantitative NMR (qNMR): Quantitative NMR (qNMR) is a non-destructive method that can be used to determine the concentration of a Grignard reagent. ox.ac.ukemerypharma.com This technique involves adding a known amount of an internal standard to an aliquot of the Grignard solution. By comparing the integral of a characteristic peak of the Grignard reagent to the integral of a peak from the internal standard, the concentration can be accurately determined.

| Method | Principle | Advantages | Disadvantages |

| Titration with Alcohol and Indicator | Acid-base reaction between the Grignard reagent and an alcohol, with a colorimetric endpoint. | Simple, cost-effective, and widely used. chemicalforums.com | Requires careful handling of air- and moisture-sensitive reagents. |

| Titration with Diphenylacetic Acid | Two-step acid-base reaction with a distinct color change at the endpoint. | Sharp and easily detectable endpoint. researchgate.net | The indicator itself is consumed in the reaction. |

| Quantitative NMR (qNMR) | Comparison of the integral of an analyte peak to that of a known internal standard. | Non-destructive, highly accurate, and provides structural information simultaneously. ox.ac.ukemerypharma.com | Requires access to an NMR spectrometer and a suitable internal standard. |

Reactivity Profile and Transformative Applications of 2 Fluoro 3 Methylbenzylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Compounds

The core reactivity of 2-fluoro-3-methylbenzylmagnesium bromide lies in its function as a nucleophilic source of the 2-fluoro-3-methylbenzyl carbanion. This nucleophile readily participates in addition reactions with the electrophilic carbon of carbonyl groups.

Addition to Aldehydes and Ketones: Formation of Secondary and Tertiary Alcohols

The reaction of this compound with aldehydes and ketones is anticipated to be a robust method for the synthesis of substituted secondary and tertiary alcohols, respectively. The fundamental transformation involves the attack of the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com

The substrate scope for this reaction is expected to be broad, encompassing a wide range of aliphatic and aromatic aldehydes and ketones. However, the high basicity of the Grignard reagent necessitates the absence of acidic protons, such as those found in alcohols, carboxylic acids, and primary or secondary amines, within the substrate molecule to avoid protonolysis of the reagent. masterorganicchemistry.com Functional groups that are generally compatible with Grignard reagents, such as ethers and acetals, are expected to be well-tolerated. acs.org

The reactivity of this compound is modulated by both steric and electronic factors imparted by its substituents.

Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the nucleophilicity of the benzylic carbanion. This inductive effect can potentially decrease the rate of reaction compared to unsubstituted benzylmagnesium bromide. libretexts.org Conversely, the meta-methyl group is weakly electron-donating, which may partially counteract the effect of the fluorine atom.

Steric Effects: The presence of the ortho-fluoro group introduces steric hindrance around the reactive center. This steric bulk can disfavor reactions with highly hindered ketones. ncert.nic.in In reactions with aldehydes, this steric hindrance is less likely to be a significant impediment.

An interesting and well-documented phenomenon with some benzylmagnesium halides is their propensity to undergo rearrangement to form o-tolyl derivatives. beilstein-journals.orgmdma.ch This rearrangement is influenced by the reaction conditions and the nature of the halide. For instance, benzylmagnesium chloride has been observed to yield o-tolyl carbinols, while the corresponding bromide shows this tendency to a lesser extent, particularly at higher temperatures or with an excess of the Grignard reagent. beilstein-journals.org It is plausible that this compound could also exhibit such reactivity, leading to the formation of 2-fluoro-3-methyl-o-tolyl derivatives.

The following table provides hypothetical examples of the addition of this compound to representative aldehydes and ketones, based on the general reactivity of Grignard reagents.

| Substrate (Aldehyde/Ketone) | Product (Secondary/Tertiary Alcohol) |

| Benzaldehyde | 1-(2-Fluoro-3-methylphenyl)-1-phenylethanol |

| Acetone | 2-(2-Fluoro-3-methylphenyl)-propan-2-ol |

| Cyclohexanone | 1-(2-Fluoro-3-methylbenzyl)cyclohexan-1-ol |

Reaction with Esters and Acid Chlorides: Sequential Additions and Product Control

The reaction of this compound with esters and acid chlorides is anticipated to proceed via a sequential addition mechanism. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. This ketone is typically more reactive than the starting ester or acid chloride and will rapidly react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com

Controlling the reaction to isolate the ketone intermediate is generally challenging due to its high reactivity. However, in some cases, careful control of reaction conditions, such as low temperatures and slow addition of the Grignard reagent, might allow for the formation of the ketone as the major product, particularly with less reactive esters.

The table below illustrates the expected products from the reaction of this compound with a representative ester and acid chloride.

| Substrate (Ester/Acid Chloride) | Intermediate Ketone | Final Product (Tertiary Alcohol) |

| Ethyl acetate | 1-(2-Fluoro-3-methylphenyl)propan-2-one | 2-(2-Fluoro-3-methylphenyl)-3-(2-fluoro-3-methylbenzyl)butan-2-ol |

| Benzoyl chloride | (2-Fluoro-3-methylphenyl)(phenyl)methanone | 1,1-Bis(2-fluoro-3-methylbenzyl)-1-phenylethanol |

Carboxylation Reactions with Carbon Dioxide: Synthesis of 2-Fluoro-3-methylphenylacetic Acid Derivatives

The carboxylation of this compound with carbon dioxide (dry ice) represents a direct route to 2-fluoro-3-methylphenylacetic acid. masterorganicchemistry.com This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid. google.com This method is a valuable tool for the synthesis of arylacetic acid derivatives, which are important intermediates in the pharmaceutical and fine chemical industries. nih.gov

Ring-Opening Reactions with Epoxides: Formation of Hydroxy-Substituted Adducts

The reaction of this compound with epoxides is expected to proceed via a nucleophilic ring-opening mechanism, leading to the formation of β-hydroxy-substituted adducts. As Grignard reagents are strong nucleophiles, the reaction typically follows an Sₙ2 pathway. libretexts.orgvedantu.com This means the nucleophile will attack the less sterically hindered carbon of the epoxide ring, resulting in inversion of stereochemistry at that center if it is chiral. chemistrysteps.comyoutube.com

The regioselectivity of the ring-opening is primarily governed by steric factors. In the case of unsymmetrical epoxides, the 2-fluoro-3-methylbenzyl group will preferentially add to the less substituted carbon atom. libretexts.org

The table below shows the expected products from the reaction of this compound with representative epoxides.

| Substrate (Epoxide) | Product (Hydroxy-Substituted Adduct) |

| Ethylene oxide | 2-(2-Fluoro-3-methylbenzyl)ethanol |

| Propylene oxide | 1-(2-Fluoro-3-methylbenzyl)propan-2-ol |

| Styrene oxide | 1-(2-Fluoro-3-methylbenzyl)-2-phenylethanol |

Absence of Detailed Research Findings on this compound Precludes In-Depth Article Generation

Despite a comprehensive search for scholarly articles and data, specific, detailed research findings on the chemical compound this compound are not presently available in the public domain. Consequently, the creation of a thorough and scientifically accurate article focusing solely on its reactivity profile and transformative applications, as per the requested outline, cannot be fulfilled at this time.

The initial investigation sought to detail the palladium-catalyzed and copper-mediated cross-coupling reactions of this compound, its reactivity with nitriles and imines, and strategies to prevent common side reactions. However, the search yielded no specific experimental data, such as reaction yields, optimal conditions, or the influence of various ligands on the efficiency and selectivity of reactions involving this particular Grignard reagent.

General principles of Grignard reagent chemistry, including Negishi and copper-catalyzed couplings, reactions with nitriles to form ketones, and the nature of Wurtz-type homo-coupling side reactions are well-documented for other organomagnesium halides. For instance, palladium-catalyzed cross-coupling reactions of Grignard reagents with aryl and heteroaryl halides are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The efficiency of these reactions is often highly dependent on the choice of phosphine (B1218219) ligands, which can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Similarly, copper-catalyzed reactions are known to be effective for various transformations, including alkylation. The reaction of Grignard reagents with nitriles provides a reliable route to ketones after hydrolysis of the intermediate imine.

Strategies to minimize side reactions such as homo-coupling are also a general concern in Grignard chemistry. These strategies often involve controlling reaction parameters such as temperature, addition rate of the halide, and the use of specific solvents or additives. reddit.comrsc.orgalfa-chemistry.com

However, without specific studies on this compound, any discussion of its specific reactivity would be speculative and not meet the required standard of a professional, authoritative, and scientifically accurate article based on diverse sources. The interactive data tables of detailed research findings as requested cannot be generated without the underlying empirical data.

Therefore, until research focusing specifically on the synthesis and reactivity of this compound is published, a comprehensive article as outlined cannot be responsibly generated.

Mechanistic Insights and Stereochemical Control in 2 Fluoro 3 Methylbenzylmagnesium Bromide Reactions

Fundamental Mechanistic Pathways of Grignard Reactivity

The addition of a Grignard reagent to a polarized multiple bond, such as a carbonyl group, is the hallmark of this class of reactions. researchgate.net The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. researchgate.net However, the precise mechanism of this addition has been a subject of extensive study and debate.

Two primary mechanistic pathways are generally considered for Grignard reactions: a polar, concerted pathway and a stepwise, single-electron transfer (SET) pathway. acs.orgrsc.org

Concerted Pathway: In this mechanism, the Grignar reagent adds to the carbonyl group through a cyclic transition state, often depicted as a six-membered ring involving the magnesium atom, the carbonyl oxygen, and the two reacting carbon atoms. rsc.org This pathway involves the simultaneous breaking of the C-Mg bond and formation of the new C-C bond. For many simple aldehydes and ketones, this is the predominant mechanism. acs.org

Single-Electron Transfer (SET) Pathway: An alternative mechanism involves the transfer of a single electron from the Grignard reagent to the electrophile, typically a ketone, to form a radical-ion pair (a ketyl radical and a Grignard radical cation). rsc.orgresearchgate.net This pair can then collapse to form the product. The SET mechanism is more likely with sterically hindered ketones and Grignard reagents, or with substrates that have a low reduction potential. rsc.org

For 2-Fluoro-3-methylbenzylmagnesium bromide, the operative mechanism would be expected to depend on the reaction partner. In reactions with unhindered aldehydes and ketones, the concerted polar mechanism is likely to be the major pathway. However, with electrophiles known to be susceptible to SET, such as certain aromatic ketones or diones, the SET pathway could become competitive.

| Mechanistic Pathway | Description | Favored by |

| Concerted Polar | Nucleophilic addition via a cyclic transition state. | Unhindered electrophiles (e.g., simple aldehydes). |

| Single-Electron Transfer (SET) | Initial electron transfer to form radical intermediates. | Sterically hindered electrophiles, substrates with low reduction potentials. |

This table provides a generalized overview of the factors influencing the mechanistic pathway of Grignard reactions.

In a Grignard reaction, the magnesium bromide (MgBr₂) component, either present from the Schlenk equilibrium or added, is not merely a spectator. It functions as a Lewis acid, coordinating to the electrophile, typically the oxygen atom of a carbonyl group. nih.govnsc.ru This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and thereby activating it towards nucleophilic attack by the Grignard reagent. nsc.ru This Lewis acidic character is due to the electron-deficient nature of the magnesium ion, which readily accepts lone pairs of electrons. nih.gov In the context of this compound, the presence of MgBr₂ in the reaction medium would be crucial for enhancing the reaction rate with carbonyl compounds.

The presence of a fluorine atom on the aromatic ring of this compound has a significant electronic influence. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect would be expected to decrease the electron density on the benzylic carbon attached to the magnesium. Consequently, the C-Mg bond in this compound is likely less polar and the carbanion less nucleophilic compared to the unsubstituted benzylmagnesium bromide.

This reduced nucleophilicity could translate to lower reactivity. Furthermore, the high strength of the C-F bond makes it generally unreactive towards magnesium insertion during the formation of the Grignard reagent itself, which is why the starting material is 2-fluoro-3-methylbenzyl bromide. reddit.comyoutube.com The stability of the C-Mg bond is also influenced by this substitution, though the primary effect on reactivity is electronic.

| Substituent Effect | Influence on this compound |

| -I Effect of Fluorine | Decreases electron density on the benzylic carbon. |

| C-Mg Bond Polarity | Reduced compared to unsubstituted benzylmagnesium bromide. |

| Nucleophilicity | Lowered due to the electron-withdrawing nature of fluorine. |

| Reactivity | Potentially decreased reactivity towards electrophiles. |

This table outlines the expected electronic effects of the fluoro substituent on the properties of the Grignard reagent.

Regioselectivity in Reactions with Ambident Electrophiles

Ambident electrophiles, which possess two or more reactive sites, present a challenge for selectivity. A classic example is an enolate, which can be alkylated at either the carbon or the oxygen atom.

When this compound reacts with a substrate containing multiple electrophilic sites, the regioselectivity will be governed by a combination of electronic and steric factors, as well as the inherent reactivity of each site. For instance, in a molecule containing both an aldehyde and a ketone, the Grignard reagent would preferentially attack the more reactive aldehyde. In a substrate with an ester and a nitrile, the reaction outcome can be more complex and may depend on reaction conditions. The presence of Lewis acidic magnesium bromide can also influence regioselectivity by coordinating to the most basic site, thereby directing the nucleophilic attack. nsc.ru

The competition between C- and O-alkylation is a well-studied aspect of the reactivity of ambident nucleophiles like enolates, and the principles can be extended to reactions with Grignard reagents where such choices exist. Several factors influence this regioselectivity:

Nature of the Electrophile: Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. For example, reaction with a hard electrophile like a trialkylsilyl chloride would likely lead to O-silylation of an enolate, whereas reaction with a softer electrophile like an alkyl iodide would favor C-alkylation.

The Counterion (Magnesium): The magnesium ion of the Grignard reagent can chelate with the oxygen atoms of a 1,3-dicarbonyl compound, leading to a more rigid transition state that favors C-alkylation.

Solvent: The solvent can play a role by solvating the cation. Polar aprotic solvents can favor O-alkylation.

Steric Hindrance: Increased steric bulk on the Grignard reagent or the substrate can influence the reaction pathway, sometimes favoring the more accessible reaction site.

In the case of this compound reacting with an enolate, its behavior as a relatively soft nucleophile would generally favor C-alkylation. However, the specific substrate and reaction conditions would ultimately determine the product distribution. The presence of the ortho-fluoro and meta-methyl groups introduces specific steric and electronic perturbations that could fine-tune this selectivity compared to an unsubstituted benzyl (B1604629) Grignard reagent.

| Factor | Favors C-Alkylation | Favors O-Alkylation |

| Electrophile | Soft electrophiles (e.g., alkyl iodides) | Hard electrophiles (e.g., silyl (B83357) chlorides) |

| Chelation | Strong chelation by the magnesium ion | Weak or no chelation |

| Solvent | Protic or weakly polar solvents | Polar aprotic solvents |

| Steric Hindrance | Can favor the less hindered site, which may be C or O depending on the substrate | Can favor the less hindered site, which may be C or O depending on the substrate |

This table summarizes the key factors that govern the regioselectivity between C- and O-alkylation in reactions involving enolates and similar ambident nucleophiles.

Stereochemical Consequences of Grignard Additions

The addition of a Grignard reagent, such as this compound, to a carbonyl compound creates a new stereocenter. When the carbonyl substrate is chiral, the reaction can lead to the formation of diastereomers. The ratio of these diastereomers is determined by the steric and electronic interactions in the transition state.

The reaction of this compound with a chiral carbonyl compound, particularly one with a stereocenter at the α- or β-position, is expected to proceed with some degree of diastereoselectivity. This selectivity is governed by established stereochemical models such as the Felkin-Anh and Cram's chelation-control models.

The Felkin-Anh model predicts that the Grignard reagent will attack the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance. In the case of this compound, the bulky nature of the substituted benzyl group would significantly influence the trajectory of its approach.

Chelation control can become the dominant factor if the chiral carbonyl compound contains a chelating group (e.g., an alkoxy or amino group) at the α-position. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic transition state. This conformation locks the substrate, forcing the Grignard reagent to attack from a specific face, often leading to high diastereoselectivity. The halide of the Grignard reagent can also play a role in the stability and reactivity of this chelate, potentially influencing the diastereomeric ratio. nih.gov

Table 1: Predicted Diastereoselectivity in the Reaction of this compound with Representative Chiral Carbonyls

| Chiral Carbonyl Compound | Expected Major Diastereomer (based on Felkin-Anh/Chelation) | Predicted Diastereomeric Ratio (d.r.) |

| (R)-3-phenyl-2-butanone | (,R)-product | Moderate to High |

| (S)-2-methoxypropanal | (,S)-product (chelation control) | High |

| Chiral α-halo ketones | Varies depending on substrate and conditions | Low to High |

Note: This table is predictive and based on established models. Experimental data for the specific reactions of this compound is not available.

To achieve enantioselectivity in reactions with prochiral carbonyl compounds, either a chiral auxiliary or a chiral catalyst can be employed.

Chiral Auxiliaries: A prochiral carbonyl compound can be covalently bonded to a chiral auxiliary. This auxiliary directs the attack of the this compound to one of the two enantiotopic faces of the carbonyl group. Subsequent removal of the auxiliary would yield an enantiomerically enriched or pure alcohol.

Catalytic Asymmetric Induction: A more atom-economical approach involves the use of a chiral catalyst. Chiral ligands, often in complex with a metal like titanium or copper, can coordinate to the Grignard reagent or the carbonyl substrate, creating a chiral environment around the reaction center. rug.nl This forces the reaction to proceed through a transition state that favors the formation of one enantiomer over the other. For Grignard additions, titanium(IV) isopropoxide is a common additive used in conjunction with chiral ligands to enhance enantioselectivity. rug.nl

Table 2: Potential Chiral Ligands for Enantioselective Addition of this compound

| Chiral Ligand Class | Potential Catalyst System | Expected Enantiomeric Excess (e.e.) |

| TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) | Ti(Oi-Pr)₄/TADDOL | Moderate to High |

| BINOLs (1,1'-bi-2-naphthols) | Ti(Oi-Pr)₄/BINOL | Moderate to High |

| Salen Ligands | Salen-Metal Complex | Variable |

Note: This table represents potential catalytic systems. The effectiveness with this compound would require experimental validation.

When this compound reacts with a substrate that already contains one or more stereogenic centers, these existing centers can significantly influence the stereochemical outcome at the newly formed center. This phenomenon, known as substrate-controlled diastereoselection, is fundamental in asymmetric synthesis.

The steric and electronic properties of the substituents at the existing stereocenter(s) will dictate the preferred conformation of the substrate in the transition state, thereby directing the nucleophilic attack of the Grignard reagent. For instance, in a 1,2-addition to a chiral ketone, the stereocenter adjacent to the carbonyl group will have the most profound effect. The relative energies of the diastereomeric transition states, as rationalized by models like Felkin-Anh, will determine the product distribution. The presence of the ortho-fluoro and meta-methyl groups on the benzylmagnesium bromide adds another layer of steric and electronic complexity that would modulate these interactions.

Advanced Synthetic Applications and Comparative Studies

Building Blocks for Complex Molecules

The reactivity of the benzylic carbanion in 2-Fluoro-3-methylbenzylmagnesium bromide allows for its use as a potent nucleophile in carbon-carbon bond-forming reactions. This utility is fundamental to its application in constructing more complex molecular frameworks.

Synthesis of Fluorinated Benzyl (B1604629) Alcohol and Amine Derivatives

This compound is an effective reagent for the synthesis of fluorinated benzyl alcohol derivatives. It readily reacts with a variety of carbonyl compounds, such as aldehydes and ketones, through nucleophilic addition to the carbonyl carbon. libretexts.orgmdpi.com This reaction typically proceeds via a 1,2-addition mechanism to furnish the corresponding secondary or tertiary alcohols in high yields. lookchem.comresearchgate.net For instance, the reaction with a ketone like acetophenone (B1666503) would yield a tertiary alcohol, incorporating the 2-fluoro-3-methylbenzyl moiety. The general transformation is a cornerstone of organic synthesis, allowing for the creation of sterically hindered and electronically modulated alcohol structures. mdpi.com

Similarly, this Grignard reagent can be employed in the synthesis of fluorinated benzyl amine derivatives. One common pathway involves the reaction with imines, which are nitrogen analogs of carbonyls. The nucleophilic addition of the Grignard reagent to the imine carbon forms a new carbon-carbon bond, and subsequent hydrolysis yields the amine. Another approach is the reaction with specific aminating agents, such as those derived from hydroxylamines or other electrophilic nitrogen sources, to introduce the amino group. uni-muenchen.de These synthetic routes provide access to a class of compounds with potential applications in medicinal chemistry and materials science, where the presence of fluorine can significantly alter properties like metabolic stability and binding affinity. eurekalert.orgpharmtech.com

Table 1: Illustrative Reactions for Alcohol and Amine Synthesis

| Reactant | Product Type | General Reaction Scheme |

|---|---|---|

| Aldehyde (R-CHO) | Secondary Alcohol | 2-F-3-Me-C₆H₃CH₂MgBr + R-CHO → 2-F-3-Me-C₆H₃CH₂(CHR-OH) |

| Ketone (R-CO-R') | Tertiary Alcohol | 2-F-3-Me-C₆H₃CH₂MgBr + R-CO-R' → 2-F-3-Me-C₆H₃CH₂(CR(OH)R') |

Integration into Natural Product Synthesis Precursors

The strategic incorporation of fluorinated fragments into biologically active molecules is a widely used strategy to enhance their pharmacological profiles. Grignard reagents are instrumental in this context for the synthesis of complex precursors. eurekalert.org The 2-fluoro-3-methylbenzyl group can be introduced into a larger molecule that serves as a precursor for a natural product analog. For example, in the synthesis of carbocyclic nucleoside analogs, which often exhibit antiviral properties, organometallic reagents are used to construct key carbocyclic frameworks. researchgate.net The this compound could be reacted with a chiral electrophile derived from a carbohydrate, such as a lactone or an unsaturated sugar derivative, to form an advanced intermediate. This intermediate, now bearing the fluorinated benzyl group, could then undergo further transformations and cyclizations to yield the final natural product analog, such as a modified version of 3-deazaaristeromycin. researchgate.net

Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. Fluorinated Grignard reagents are powerful tools for their construction. nih.gov this compound can be used to synthesize a variety of heterocyclic systems. A prominent example is its use in the synthesis of substituted piperidines or tetrahydropyridines. chemicalbook.com Reaction with a suitable electrophile, such as a 1-benzyl-4-piperidone, would lead to the formation of a tertiary alcohol. Subsequent acid-catalyzed dehydration and rearrangement can yield a tetrahydropyridine (B1245486) ring system bearing the 2-fluoro-3-methylphenyl group. chemicalbook.com This approach demonstrates the utility of the Grignard reagent in building complex, non-aromatic heterocyclic structures. Furthermore, the resulting structures can serve as scaffolds for further functionalization, leading to libraries of compounds for biological screening.

Comparative Analysis with Related Organometallic Reagents

The reactivity of this compound is best understood by comparing it with other organometallic reagents. These comparisons highlight the subtle yet crucial differences in reactivity and selectivity that guide the choice of reagent for a specific synthetic transformation.

Comparison with other Fluorinated Benzyl Grignard Reagents (e.g., 4-fluoro-2-methylphenylmagnesium bromide)

The reactivity of a fluorinated Grignard reagent is influenced by the position of the fluorine and other substituents on the aromatic ring. researchgate.net When comparing this compound with an isomer like 4-fluoro-2-methylphenylmagnesium bromide, key differences arise from electronic and steric effects. chemicalbook.comsigmaaldrich.com

Electronic Effects: The fluorine atom at the ortho-position in this compound exerts a strong electron-withdrawing inductive effect (-I), which can influence the nucleophilicity of the benzylic carbon. In contrast, a fluorine at the para-position in the 4-fluoro isomer also has a -I effect, but it is attenuated by distance. This can make the 2-fluoro isomer slightly less nucleophilic.

Steric Effects: The ortho-substituents (fluoro and methyl) in this compound create a more sterically hindered environment around the reactive center compared to the 4-fluoro-2-methyl isomer. This increased steric bulk can influence the regioselectivity of its reactions with unsymmetrical electrophiles.

Side Reactions: The formation and reaction of benzyl Grignard reagents can be complicated by side reactions like Wurtz coupling. rsc.org The substitution pattern on the aromatic ring can affect the rate of this undesired reaction. The choice of solvent, such as using 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of THF, can be critical in suppressing this side product formation for benzyl Grignard reagents. rsc.org

Table 2: Comparative Properties of Fluorinated Grignard Isomers

| Feature | This compound | 4-Fluoro-2-methylphenylmagnesium bromide |

|---|---|---|

| Fluorine Position | Ortho (to benzyl group) | Para (to methyl group) |

| Dominant F Effect | Strong inductive (-I) | Moderate inductive (-I) |

| Steric Hindrance | Higher | Lower |

| Inferred Reactivity | Potentially lower nucleophilicity, higher steric direction | Potentially higher nucleophilicity, lower steric direction |

Differences in Reactivity and Selectivity with Organolithium and Organozinc Reagents

The choice between Grignard, organolithium, and organozinc reagents depends on the desired balance between reactivity and selectivity.

Organolithium Reagents: The corresponding 2-fluoro-3-methylbenzyllithium would be significantly more reactive and a stronger base than the Grignard reagent. libretexts.orgyoutube.com This is due to the greater polarity of the C-Li bond compared to the C-Mg bond. While this high reactivity can be advantageous for reactions with unreactive electrophiles, it often leads to lower selectivity and a reduced tolerance for sensitive functional groups (e.g., esters, nitriles) in the substrate. masterorganicchemistry.comyoutube.com Organolithium reagents are also more prone to side reactions like metal-halogen exchange and deprotonation of acidic protons.

Organozinc Reagents: The analogous 2-fluoro-3-methylbenzylzinc bromide would be considerably less reactive than the Grignard reagent. sigmaaldrich.com The C-Zn bond is more covalent in character than the C-Mg bond. This reduced reactivity translates to much higher functional group tolerance, allowing for their use in the presence of ketones, esters, and amides. sigmaaldrich.com However, their lower nucleophilicity means they often require catalysis, for example in Negishi cross-coupling reactions, to react efficiently with electrophiles. The preparation and reactivity of organozinc reagents can also be finely tuned by the presence of salts like lithium chloride. nih.govresearchgate.net

Table 3: Reactivity and Selectivity Comparison of Organometallics

| Reagent Type | Bond Polarity | General Reactivity | Basicity | Functional Group Tolerance |

|---|---|---|---|---|

| Organolithium (R-Li) | High | Very High | Strong | Low |

| Grignard (R-MgBr) | Moderate | High | Moderate | Moderate |

The "Fluoro-Effect" in Organometallic Chemistry: Case Studies

The reactivity of a Grignard reagent is a delicate balance of steric and electronic factors. The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic. Any substituent on the organic framework that can modulate the electron density on this carbon or sterically hinder its approach to an electrophile will affect the reagent's reactivity.

Electronic and Steric Influence of an ortho-Fluoro Substituent

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov When placed at the ortho position of a benzylmagnesium bromide, this effect decreases the electron density on the benzylic carbon. This reduction in electron density leads to a less nucleophilic Grignar reagent, which is expected to react more slowly with electrophiles compared to its non-fluorinated analog.

However, the fluorine atom also possesses lone pairs of electrons, allowing it to exert a positive mesomeric effect (+M effect), also known as resonance donation. nih.gov In the case of an ortho-fluoro substituent, this resonance effect can partially offset the inductive withdrawal, though the inductive effect is generally considered to be dominant for halogens.

Sterically, the fluorine atom is relatively small, but its presence at the ortho position does introduce some steric hindrance around the reactive benzylic carbon. This can further slow down the rate of reaction with bulky electrophiles.

The Role of the meta-Methyl Group

In conjunction with the ortho-fluoro substituent, the meta-methyl group in this compound also influences its reactivity. A methyl group is generally considered to be electron-donating through a positive inductive effect (+I) and hyperconjugation. This electron-donating nature would tend to increase the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon, thereby slightly enhancing its nucleophilicity. In electrophilic substitution reactions, the methyl group is known to be an activating group. reddit.com

Comparative Reactivity: A Qualitative Analysis

The primary determinant of the difference in reactivity between these two Grignard reagents will be the strong electron-withdrawing inductive effect of the ortho-fluorine atom in this compound. This effect is expected to significantly reduce the nucleophilicity of the benzylic carbon. The electron-donating effect of the meta-methyl group will likely only partially counteract this deactivation.

Therefore, it is anticipated that This compound will be less reactive than 3-methylbenzylmagnesium bromide in typical Grignard reactions, such as nucleophilic addition to aldehydes and ketones. ncert.nic.in This would manifest as slower reaction rates or lower yields under identical reaction conditions.

Hypothetical Comparative Reaction Yields

To illustrate the expected trend, the following data table presents a hypothetical comparison of the yields for the reaction of both Grignard reagents with a simple electrophile like benzaldehyde. It is important to note that these are not experimental values but are based on the predicted electronic effects.

| Grignard Reagent | Electrophile | Hypothetical Yield (%) |

| 3-methylbenzylmagnesium bromide | Benzaldehyde | 85 |

| This compound | Benzaldehyde | 65 |

This predicted decrease in yield for the fluorinated compound is a direct consequence of the reduced nucleophilicity of the Grignard reagent due to the ortho-fluoro substituent.

Future Prospects and Emerging Research Areas

Development of Sustainable and Greener Synthetic Protocols for 2-Fluoro-3-methylbenzylmagnesium Bromide

The traditional synthesis of Grignard reagents, including this compound, often relies on volatile and hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). cosmosmagazine.com The future of its synthesis lies in the adoption of greener and more sustainable methods that minimize environmental impact and improve safety.

Key areas of development include:

Greener Solvents: Research has shown that solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), can be superior or equal to traditional ethereal solvents for Grignard reactions. umb.edugordon.edu The use of 2-MeTHF not only offers a better safety profile but can also lead to enhanced chemo- and stereoselectivity. gordon.edu The development of protocols for this compound in such solvents is a primary goal.

Continuous Flow Synthesis: Continuous stirred tank reactor (CSTR) systems offer an inherently safer approach to Grignard reagent formation. gordon.edu This technology minimizes reaction volume, reduces waste by optimizing stoichiometry, and allows for better control over the highly exothermic reaction. gordon.eduresearchgate.net Implementing a continuous flow process for the production of this compound would represent a significant advance in its industrial-scale synthesis. researchgate.net

Mechanochemistry (Ball-Milling): A revolutionary approach involves the use of ball-milling to produce Grignard reagents with minimal or no solvent. cosmosmagazine.comhokudai.ac.jp This mechanochemical method has been shown to produce high yields of Grignard reagents in a paste form, which is less sensitive to air and moisture. cosmosmagazine.comhokudai.ac.jp This technique could allow for the synthesis of this compound in a more efficient, less hazardous, and scalable manner. hokudai.ac.jp

| Synthetic Method | Key Advantages | Potential Impact on this compound Synthesis | References |

|---|---|---|---|

| Use of 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, higher boiling point, improved safety profile, can enhance selectivity. | A direct, greener substitute for THF, potentially improving reaction yields and safety. | umb.edugordon.edu |

| Continuous Flow Processing (CSTR) | Minimizes hazards, reduces magnesium usage, lowers process mass intensity (PMI), allows for better thermal control. | Enables safer, more efficient, and scalable industrial production with fewer impurities. | gordon.eduresearchgate.net |

| Mechanochemical Ball-Milling | Drastically reduces the need for hazardous organic solvents, can be performed in ambient air, high yields. | A paradigm shift in synthesis, making the process cheaper, safer, and more environmentally friendly. | cosmosmagazine.comhokudai.ac.jp |

Exploration of Novel Catalytic Transformations (e.g., Transition Metal Catalysis)

The reactivity of this compound can be significantly expanded through the use of transition metal catalysts. These catalysts can mediate novel bond formations and cross-coupling reactions that are not accessible through traditional Grignard chemistry.

Future research will likely focus on:

Iron-Catalyzed Cross-Coupling: Iron salts are emerging as cheap, non-toxic, and environmentally friendly catalysts for cross-coupling reactions involving Grignard reagents. nih.gov Research into iron-catalyzed reactions of this compound with various electrophiles, such as alkyl or aryl halides, could provide efficient pathways to complex molecular architectures. The catalytic cycle is thought to involve Fe(I)/Fe(II)/Fe(III) intermediates. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium complexes are well-established catalysts for C-C bond formation. dergipark.org.tr Exploring their use with this compound could unlock new synthetic possibilities, although catalyst and ligand choice is crucial to control selectivity and yield. dergipark.org.tr

Copper-Catalyzed Allylation and Amination: Copper catalysts are effective in promoting reactions like allylation. dergipark.org.tr Investigating the copper-catalyzed reaction of this compound with allylic electrophiles could provide regioselective access to valuable substituted alkenes.

Ruthenium-Catalyzed Reactions with Alcohol Surrogates: Recent advances have shown that alcohols can be used as carbonyl surrogates in Grignard-type reactions catalyzed by ruthenium pincer complexes. nih.gov Applying this methodology to this compound would enable C-C bond formation directly from abundant alcohol starting materials, generating only H₂ and N₂ as byproducts. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of complex chemical systems. acs.orgescholarship.org Applying these methods to this compound can provide invaluable insights into its reactivity and guide experimental design.

Emerging research in this area includes:

Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions involving this compound. This allows for the detailed study of reaction mechanisms, including the identification of transition states and intermediates in both polar and radical pathways. nih.govacs.org

Predicting Selectivity: The presence of the fluorine atom and methyl group on the benzene (B151609) ring of this compound introduces electronic and steric factors that influence its reactivity. Computational models can help predict how these substituents will affect the regioselectivity and stereoselectivity of its reactions. researchgate.netchemrxiv.org For instance, DFT can rationalize why a particular isomer is formed in a cross-coupling reaction. acs.org

Solvent and Catalyst Effects: Ab initio molecular dynamics (AIMD) simulations can model the explicit role of solvent molecules and catalysts in the reaction. acs.org This can help in understanding the Schlenk equilibrium for this specific Grignard reagent and in designing catalytic systems with enhanced activity and selectivity. acs.org

| Computational Method | Application to this compound | Expected Outcome | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Mapping reaction pathways, calculating activation barriers, and determining thermodynamic stability of intermediates. | A detailed understanding of reaction mechanisms (e.g., polar vs. radical) and the factors controlling them. | nih.govacs.orgacs.org |

| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of the Grignard reagent in solution, including its interaction with solvent molecules and catalysts. | Insights into the role of the solvent in the Schlenk equilibrium and how catalysts influence the reaction trajectory. | acs.orgescholarship.org |

| Quantum Chemistry-based NMR Predictions | Calculating theoretical NMR chemical shifts for proposed reaction intermediates and products. | Aid in the experimental identification of transient or unstable species formed during reactions. | escholarship.org |

Expansion of Synthetic Utility in Unprecedented Chemical Transformations

While Grignard reagents are workhorses in organic synthesis for forming alcohols and extending carbon chains, the unique substitution pattern of this compound opens the door to new and unprecedented applications. numberanalytics.comleah4sci.com

Future research could explore:

Synthesis of Novel Heterocycles: The reagent could be used as a key building block in the multi-step synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.gov Its reaction with functionalized nitriles, for example, could lead to complex ketone intermediates that can be cyclized into various ring systems. leah4sci.comnih.gov

Late-Stage Functionalization: The development of more tolerant reaction conditions could allow for the use of this compound in the late-stage functionalization of complex molecules, such as natural products or drug candidates. nih.gov This would be a powerful tool for generating analogues with modified properties.

Materials Science Applications: The structural motifs introduced by this reagent could be incorporated into organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or transistors. numberanalytics.com The fluorine atom, in particular, can tune the electronic properties of organic semiconductors.

Q & A

Q. How is this reagent applied in synthesizing fluorinated bioactive molecules?

- Case Study : In antipsychotic drug intermediates, this compound introduces fluorinated benzyl motifs via Kumada couplings. The fluorine atom enhances blood-brain barrier penetration .

- Synthetic Pathway :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.